molecular formula C21H23Cl2N3O2S B2923436 4-acetyl-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)benzamide hydrochloride CAS No. 1215702-54-7

4-acetyl-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)benzamide hydrochloride

Cat. No.: B2923436
CAS No.: 1215702-54-7
M. Wt: 452.39
InChI Key: NYLSKBWFMBHGRW-UHFFFAOYSA-N
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Description

This compound is a benzothiazole-benzamide hybrid with a 6-chloro-substituted benzothiazole core, an acetylated benzamide moiety, and a tertiary amine (dimethylaminopropyl) side chain. Its hydrochloride salt form enhances solubility, making it suitable for pharmacological applications.

Properties

IUPAC Name

4-acetyl-N-(6-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O2S.ClH/c1-14(26)15-5-7-16(8-6-15)20(27)25(12-4-11-24(2)3)21-23-18-10-9-17(22)13-19(18)28-21;/h5-10,13H,4,11-12H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYLSKBWFMBHGRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(=O)N(CCCN(C)C)C2=NC3=C(S2)C=C(C=C3)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-acetyl-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)benzamide hydrochloride is a synthetic compound belonging to the benzothiazole family, which has gained attention for its diverse biological activities. This article reviews its biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The chemical formula of the compound is C22H24ClN3O2SC_{22}H_{24}ClN_{3}O_{2}S, with a molecular weight of approximately 425.96 g/mol. The structure consists of a benzothiazole moiety linked to an acetamide group, essential for its biological activity.

Property Value
Chemical FormulaC22H24ClN3O2S
Molecular Weight425.96 g/mol
IUPAC Name4-acetyl-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)benzamide hydrochloride

Antimicrobial Properties

Research indicates that compounds in the benzothiazole class exhibit significant antimicrobial activity. For instance, studies have shown that related benzothiazole derivatives possess inhibitory effects against various bacterial strains, suggesting potential applications in antibiotic development .

Minimum Inhibitory Concentration (MIC) Data:

Compound MIC (μg/mL) Inhibition (%)
4-acetyl-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)benzamide hydrochlorideTBDTBD

Anticancer Activity

The compound has shown promising anticancer properties in various studies. For example, related benzothiazole derivatives have been found to inhibit the proliferation of cancer cells such as A431 and A549. These compounds also demonstrated apoptosis-promoting effects and cell cycle arrest at specific concentrations .

Case Study:
In a study evaluating the anticancer activity of benzothiazole derivatives, one compound demonstrated significant inhibition of cancer cell migration and reduced levels of inflammatory cytokines IL-6 and TNF-α. The mechanism involved the induction of apoptosis through modulation of key signaling pathways associated with cancer progression .

The biological activity of 4-acetyl-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)benzamide hydrochloride is attributed to its ability to interact with specific molecular targets within cells. It has been suggested that the compound may inhibit enzymes critical for DNA replication, such as DNA gyrase and topoisomerase, which are essential for bacterial survival and cancer cell proliferation .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the benzothiazole nucleus significantly enhance its biological activity. The presence of electron-withdrawing groups, such as chlorine, increases the potency against cancer cells .

Comparison with Similar Compounds

Structural Analogues in the Benzothiazole-Benzamide Class

Table 1: Key Structural and Physicochemical Comparisons
Compound Name / ID Substituents on Benzothiazole Benzamide Substituent Side Chain / Salt Form Molecular Weight Biological Activity
Target Compound 6-Chloro 4-Acetyl 3-(Dimethylamino)propyl·HCl Not Provided Inferred kinase inhibition
4a () 6-Nitro 5-(4-Fluorobenzylidene) Thiazolidinone-dioxo 458.37 VEGFR-2 inhibition
4b () 6-Nitro 5-(4-Methoxybenzylidene) Thiazolidinone-dioxo 470.59 VEGFR-2 inhibition
4c () 6-Nitro 5-(4-Bromobenzylidene) Thiazolidinone-dioxo 519.53 VEGFR-2 inhibition
2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide () 2-Thiazole 2,4-Dichloro None (simpler structure) Not Provided Anti-inflammatory, analgesic
Compound 6-Ethoxy 4-(4-Methylpiperidinylsulfonyl) 2-(Dimethylamino)ethyl·HCl 567.2 Not Specified
Key Observations :

Substituent Effects on Benzothiazole :

  • The 6-chloro group in the target compound likely enhances lipophilicity and metabolic stability compared to the 6-nitro group in compounds. Nitro groups are electron-withdrawing and may increase reactivity or toxicity, whereas chloro substituents are more inert and preferred in drug design .
  • The 6-ethoxy group in ’s compound may improve membrane permeability but reduce binding affinity to targets like VEGFR-2 compared to chloro/nitro groups .

The 4-(4-methylpiperidinylsulfonyl) group in introduces a bulky, charged substituent, which may hinder blood-brain barrier penetration but enhance solubility .

Side Chain and Salt Form: The 3-(dimethylamino)propyl·HCl side chain in the target compound provides a protonatable tertiary amine, enhancing water solubility and ionic interactions with biological targets. This contrasts with the thiazolidinone-dioxo chains in compounds, which are less flexible and may limit binding . ’s 2-(dimethylamino)ethyl·HCl side chain has a shorter alkyl chain, possibly reducing steric hindrance but offering weaker hydrophobic interactions compared to the target’s propyl chain .

Physicochemical Properties

  • Melting Points : compounds exhibit high melting points (199–261°C), typical of crystalline solids with strong intermolecular interactions. The target compound’s hydrochloride salt form likely has a higher melting point (>250°C) due to ionic bonding .
  • Solubility: The hydrochloride salt form in the target and compounds improves aqueous solubility compared to neutral analogs, critical for intravenous administration .

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